4-Tert-butylphenol;ethane-1,2-diol;2-hydroxyacetic acid
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Description
Synthesis Analysis
4-Tert-butylphenol and related compounds have been synthesized through various methods, including the treatment of 2,6-di-tert-butyl-4-methylphenol with bromine in acetic acid, yielding 3,5-di-tert-butyl-4-hydroxybenzoic acid in 63.7% overall yield after undergoing oxidation by Jones reagent (Lai Yi, 2003). Oxidation reactions using hydrogen peroxide in the presence of heteropolyacids have also been explored, demonstrating the versatility in obtaining these compounds (M. Shimizu et al., 1990).
Molecular Structure Analysis
The molecular structures of compounds such as 2-hydroxymethyl-4-tert-butylphenol have been analyzed, revealing their isomorphism and crystallization in specific space groups, with intramolecular interactions primarily influenced by H bonds (M. Halit et al., 1987).
Chemical Reactions and Properties
Reactions involving 4-tert-butylphenol and its derivatives highlight their role as antioxidants and light stabilizers, reacting with various radicals and undergoing transformations that underscore their chemical properties (P. Carloni et al., 1993). Furthermore, their interactions with hydrohalic acids indicate their reactivity and potential for further chemical modifications (A. E. Prosenko et al., 2007).
Physical Properties Analysis
The physical properties, such as solubility and density, of derivatives like tert-butyl peracetate are critical for their application in radical initiation and polymer synthesis, emphasizing the importance of handling and storage precautions (D. Powell, 2012).
Chemical Properties Analysis
The chemical properties of these compounds, including their antioxidative effects and metabolism, have been studied, illustrating their significance in various applications beyond the pharmaceutical domain, such as in food additives and environmental science (M. Akagi & I. Aoki, 1962).
Scientific Research Applications
Synthesis and Organic Chemistry Applications
4-Tert-butylphenol is utilized in the synthesis of advanced chemical compounds. For example, it can be transformed into 4-fluorophenols through a two-step procedure under mild and safe conditions, which includes oxidative fluorination followed by acid-catalyzed aromatization. This process is significant for creating compounds with specific fluorination patterns, which are valuable in pharmaceuticals and agrochemicals (Bienvenu et al., 2002).
Ethane-1,2-diol, also known as ethylene glycol, is involved in controlling the crystallization of CaCO3, a process important for biomimetic materials science. By using certain chelating agents, it is possible to modify the nucleation and growth of CaCO3 crystals, which is crucial for creating materials with specific properties and applications in biotechnology and materials science (Xie et al., 2005).
2-Hydroxyacetic acid, known as glycolic acid, is widely recognized for its role in chemical peels in dermatology, though this application falls outside the specified exclusion criteria. In scientific research, its chemical properties are exploited for various synthesis processes and materials science applications, although specific studies directly involving 2-hydroxyacetic acid in this context were not identified in the provided search results.
Environmental and Materials Science Applications
The study of tert-butylphenols, including 4-tert-butylphenol, extends into environmental science, particularly concerning their behavior as endocrine-disrupting chemicals. Research into the transformation and degradation of these compounds in natural and engineered environments is critical for understanding their impact and for developing methods to mitigate their presence in water bodies. For instance, the kinetics and pathways for the transformation of 4-tert-butylphenol by advanced oxidation processes are studied to improve water treatment technologies (Zheng et al., 2020).
Advanced Materials and Catalysis
The research also focuses on the catalytic applications of these compounds for synthesizing other valuable chemicals. For example, tert-butylphenol is used as an intermediate in the synthesis of various organic compounds, with studies exploring efficient, recyclable catalysts for alkylation reactions important in industrial chemistry (Zhang et al., 2022).
properties
IUPAC Name |
4-tert-butylphenol;ethane-1,2-diol;2-hydroxyacetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O.C2H4O3.C2H6O2/c1-10(2,3)8-4-6-9(11)7-5-8;3-1-2(4)5;3-1-2-4/h4-7,11H,1-3H3;3H,1H2,(H,4,5);3-4H,1-2H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAGSUPHYBVNDLY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)O.C(CO)O.C(C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50583772 |
Source
|
Record name | 4-tert-butylphenol;ethane-1,2-diol;2-hydroxyacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50583772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Tert-butylphenol;ethane-1,2-diol;2-hydroxyacetic acid | |
CAS RN |
104909-82-2 |
Source
|
Record name | 4-tert-butylphenol;ethane-1,2-diol;2-hydroxyacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50583772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Glycolic acid ethoxylate 4-tert-butylphenyl ether | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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